3-Methyl-3-azabicyclo[3.1.0]hexane
Description
Structural Significance within Bicyclic Azacyclic Systems
The 3-azabicyclo[3.1.0]hexane core imparts a rigid, three-dimensional conformation to molecules in which it is incorporated. This conformational rigidity is a significant attribute in the design of biologically active compounds, as it can lead to higher binding affinity and selectivity for specific biological targets by reducing the entropic penalty upon binding. The fusion of the strained cyclopropane (B1198618) ring with the pyrrolidine (B122466) ring creates a unique spatial arrangement of substituents, which is distinct from more flexible acyclic or monocyclic amine structures.
The presence of the nitrogen atom allows for various chemical modifications, including N-alkylation, N-acylation, and salt formation, providing a handle to modulate the physicochemical properties of the molecule, such as solubility and basicity.
Research Context and Significance of the 3-Methyl-3-azabicyclo[3.1.0]hexane Core Structure
The introduction of a methyl group at the nitrogen atom, forming this compound, has been a subject of interest in medicinal chemistry research. This seemingly simple modification can have profound effects on the biological activity of a molecule, a phenomenon sometimes referred to as the "magic methyl" effect. The methyl group can influence a compound's potency, selectivity, and metabolic stability.
Research has shown that the 3-azabicyclo[3.1.0]hexane scaffold is a key structural element in a variety of biologically active molecules. nih.govnih.gov Derivatives have been investigated for their potential as antagonists for opioid receptors, inhibitors of histone deacetylase, and as agents with antibacterial properties. beilstein-journals.orgnih.gov The specific contribution of the N-methyl group in these contexts is an area of active investigation, aiming to understand how this small alkyl group can fine-tune the interaction of the molecule with its biological target. For instance, studies on related scaffolds have shown that N-methylation can significantly impact receptor binding affinity.
Historical Perspectives and Foundational Studies on 3-Azabicyclo[3.1.0]hexane Derivatives
The synthesis of the 3-azabicyclo[3.1.0]hexane ring system has been explored through various synthetic strategies. Early and foundational studies often relied on intramolecular cyclization reactions. One of the key methods for constructing this bicyclic framework is through the 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles. beilstein-journals.org This approach allows for the stereocontrolled synthesis of a wide range of substituted 3-azabicyclo[3.1.0]hexanes.
Other synthetic routes that have been developed include intramolecular cyclopropanation of allylic amines and transition-metal-catalyzed cyclization reactions. researchgate.netmdpi.com These methods have been refined over the years to improve yields, stereoselectivity, and substrate scope, making the 3-azabicyclo[3.1.0]hexane scaffold more accessible for further chemical exploration and drug discovery programs. For example, photochemical decomposition of pyrazolines has also been employed to generate the 3-azabicyclo[3.1.0]hexane core. nih.govrsc.org
Detailed Research Findings
The following tables summarize some of the available data on 3-azabicyclo[3.1.0]hexane derivatives, providing insights into their physicochemical properties and the synthetic methods used for their preparation.
Physicochemical Properties of Selected 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Physical Form |
|---|---|---|---|---|
| 1-methyl-3-azabicyclo[3.1.0]hexane hydrochloride | C6H12ClN | 133.62 | 659736-73-9 | Solid sigmaaldrich.com |
| methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride | C7H12ClNO2 | 177.63 | 1536392-01-4 | Powder sigmaaldrich.com |
| 3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-methyl-, (1alpha,2alpha,5alpha)- | C7H12N2O | 140.18 | 72448-28-3 | Data not available |
| 3-Azabicyclo[3.1.0]hexane, 3-ethyl-1-(4-methylphenyl)- | C14H19N | 201.31 | 86216-13-9 | Data not available |
Synthetic Approaches to 3-Azabicyclo[3.1.0]hexane Derivatives
| Reaction Type | Precursors | Key Reagents/Catalysts | Significance |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azomethine ylides and cyclopropenes | Chiral copper complexes | Enables stereocontrolled synthesis of highly substituted derivatives. beilstein-journals.org |
| Intramolecular Cyclopropanation | N-allyl enamine carboxylates | Copper-mediated | Provides access to the core bicyclic system from acyclic precursors. researchgate.net |
| Photochemical Decomposition | CHF2-substituted pyrazolines | UV light | A practical method for synthesizing fluorinated derivatives under mild conditions. nih.govrsc.org |
| Three-Component Reaction | Aryl aldehydes, malononitrile, hydroxylamine (B1172632) hydrochloride | Water (as solvent) | An eco-friendly and efficient method for preparing highly substituted derivatives. acs.org |
| Base-Promoted Intramolecular Addition | Vinyl Cyclopropanecarboxamides | tBuOK, 18-crown-6 (B118740) | Access to conformationally restricted aza[3.1.0]bicycles. mdpi.com |
| Methylation | 2-azabicyclo[3.1.0]hexan-3-one | MeI, Cs2CO3 | A direct method to introduce the N-methyl group. thieme-connect.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
3-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H11N/c1-7-3-5-2-6(5)4-7/h5-6H,2-4H2,1H3 |
InChI Key |
OBAXRSXTJUNZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC2C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl 3 Azabicyclo 3.1.0 Hexane and Its Derivatives
Cyclopropanation-Based Construction Methods
Cyclopropanation reactions represent a primary strategy for the synthesis of the 3-azabicyclo[3.1.0]hexane core. These methods involve the formation of the three-membered cyclopropane (B1198618) ring onto a pre-existing five-membered nitrogen-containing ring.
Transition Metal-Catalyzed Cyclopropanation (e.g., Rhodium, Palladium, Copper)
Transition metal catalysis is a highly effective approach for cyclopropanation due to its efficiency and selectivity. univasf.edu.br Various metals have been employed to catalyze the formation of the 3-azabicyclo[3.1.0]hexane skeleton.
Rhodium: Dirhodium(II) catalysts are prominent in cyclopropanation reactions. thieme-connect.de For instance, the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be achieved with very low loadings of a dirhodium(II) catalyst (0.005 mol %). nih.govpku.edu.cn The choice of rhodium catalyst and subsequent hydrolysis conditions can selectively yield either the exo- or endo-diastereomer of the 3-azabicyclo[3.1.0]hexane product with high diastereoselectivity, often without the need for chromatographic purification. nih.govpku.edu.cnacs.org This method has been successfully applied to gram-scale synthesis. nih.govacs.org
Palladium: Palladium-catalyzed cyclopropanation provides a practical route to 3-azabicyclo[3.1.0]hexane derivatives. One notable method involves the reaction of maleimides with N-tosylhydrazones, which yields a broad range of these bicyclic compounds in high yields and with high diastereoselectivity. rsc.orgrsc.org The major diastereoisomers from these reactions can typically be isolated by simple silica (B1680970) gel chromatography. rsc.org This approach has been utilized in the synthesis of the mu opioid receptor antagonist, CP-866,087. rsc.orgrsc.org Another palladium-catalyzed method involves the intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides. nih.gov Additionally, palladium(0)-catalyzed cyclopropanation of allenenes offers a stereoselective route to nonracemic 3-azabicyclo[3.1.0]hexanes. acs.org
Copper: Copper catalysts are also effective for the synthesis of 3-azabicyclo[3.1.0]hexanes. A copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates under an oxygen atmosphere leads to the formation of 3-azabicyclo[3.1.0]hex-2-enes. acs.org Asymmetric copper-catalyzed [3+2] cycloaddition of iminoesters with cycloprop-2-ene-1-carboxamides allows for the desymmetrization of cyclopropenes to produce chiral azabicyclo[3.1.0]hexane derivatives with five continuous stereogenic centers in high yields and with excellent diastereoselectivities and enantioselectivities. rsc.orgrsc.org
Interactive Data Table: Transition Metal-Catalyzed Cyclopropanation for 3-Azabicyclo[3.1.0]hexane Synthesis
| Catalyst | Substrates | Key Features | Yield | Diastereoselectivity | Enantioselectivity | Reference |
| Dirhodium(II) | N-Boc-2,5-dihydropyrrole, Ethyl diazoacetate | Low catalyst loading (0.005 mol%), selective to exo or endo isomer | High | High | - | nih.govpku.edu.cn |
| Palladium | Maleimides, N-tosylhydrazones | Gram-scale, practical route to CP-866,087 | High | High | - | rsc.orgrsc.org |
| Copper | Iminoesters, Cycloprop-2-ene-1-carboxamides | Asymmetric, creates 5 stereocenters | High | >99:1 dr | up to >99% ee | rsc.orgrsc.org |
| Palladium(0) | Allenenes | Stereoselective, forms nonracemic products | Moderate to Good | High | - | acs.org |
| Palladium(II) | Vinyl cyclopropanecarboxamides | Intramolecular aza-Wacker-type cyclization | Moderate | - | - | nih.gov |
| Copper | N-allyl enamine carboxylates | Aerobic conditions, forms 3-azabicyclo[3.1.0]hex-2-enes | - | - | - | acs.org |
Photochemical Decomposition-Mediated Cyclopropanation Routes
Photochemical methods offer an alternative, often milder, approach to the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. A notable example is the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes via the photochemical decomposition of CHF₂-pyrazolines. nih.govscispace.comrsc.org This method is advantageous due to its simple operational setup, mild reaction conditions, and excellent tolerance of various functional groups, providing the desired products in moderate to excellent yields. nih.govscispace.comrsc.orgrsc.org The process involves the irradiation of a solution of the precursor pyrazoline, often with a high-pressure mercury lamp, leading to the formation of diastereomeric cyclopropane products that can be separated by silica gel chromatography. nih.govscispace.com
Interactive Data Table: Photochemical Synthesis of CHF₂-Substituted 3-Azabicyclo[3.1.0]hexanes
| Reactants | Conditions | Key Features | Total Yield | Diastereomeric Ratio (trans:cis) | Reference |
| Maleimides, in situ generated CF₂H(CH₃)CHN₂ | Acetonitrile, 1000 W high-pressure mercury lamp | Simple operation, mild conditions, good functional group tolerance | up to 80% | Varies (e.g., 68:32) | nih.govscispace.com |
1,3-Dipolar Cycloaddition Pathways to Azabicyclo[3.1.0]hexanes
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for constructing five-membered heterocyclic rings. chim.itrsc.org In the context of 3-azabicyclo[3.1.0]hexane synthesis, the reaction of azomethine ylides with cyclopropenes is a particularly effective strategy. beilstein-journals.orgnih.gov
Reactions with Azomethine Ylides and Cyclopropenes
Azomethine ylides, which are nitrogen-based 1,3-dipoles, react with cyclopropenes to form the 3-azabicyclo[3.1.0]hexane skeleton. wikipedia.org These ylides are often generated in situ from the reaction of an α-amino acid or an amine with a carbonyl compound. beilstein-journals.orgnih.gov A variety of carbonyl compounds, including isatins, ninhydrin, and 11H-indeno[1,2-b]quinoxalin-11-ones, have been successfully used to generate the requisite azomethine ylides. acs.orgrsc.orgthieme-connect.com The subsequent cycloaddition with a cyclopropene (B1174273) dipolarophile proceeds readily, providing access to a diverse range of spiro-fused 3-azabicyclo[3.1.0]hexanes. beilstein-journals.orgacs.org The reaction can often be performed as a one-pot, three-component process, which is highly atom-economical. acs.orgrsc.org
Regio- and Diastereoselective Control in Cycloadditions
A significant advantage of the 1,3-dipolar cycloaddition approach is the high degree of stereochemical control. The reactions of azomethine ylides with cyclopropenes typically proceed with high diastereofacial selectivity. beilstein-journals.orgnih.gov For example, the reaction of 3-substituted and 3,3-disubstituted cyclopropenes with a stable azomethine ylide derived from Ruhemann's purple affords bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts with high diastereoselectivity. beilstein-journals.orgnih.gov The stereochemistry of the starting olefin in acyclic precursors can control the diastereoselectivity at the C(6) position of the resulting azabicyclo[3.1.0]hexane. rsc.org Furthermore, the regioselectivity of the cycloaddition can be influenced by additives. For instance, the addition of water or 4-nitrobenzoic acid can reverse the regioselectivity in the 1,3-dipolar cycloaddition of azomethine ylides with certain dipolarophiles. beilstein-journals.org
Substrate-Dependent Divergent Cycloaddition Outcomes
The outcome of the cycloaddition can be dependent on the specific substrates employed. For example, in rhodium(II)-catalyzed reactions of silyl-protected enoldiazoacetates with nitrile oxides, the electronic nature of the substituents on the nitrile oxide can lead to divergent pathways. nih.gov While some substrates yield the expected 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates, others with electron-withdrawing groups can lead to the formation of constitutionally isomeric products. nih.gov This highlights the sensitivity of the reaction outcome to subtle changes in substrate structure.
Intramolecular Cyclization and Annulation Protocols
Intramolecular reactions that form the bicyclic system of 3-azabicyclo[3.1.0]hexane are powerful strategies that often offer high levels of stereocontrol and efficiency. These methods typically involve the formation of one of the rings of the bicyclic structure from a pre-functionalized acyclic or monocyclic precursor.
Base-promoted intramolecular additions of alkenes have emerged as a viable method for the construction of the 3-azabicyclo[3.1.0]hexane skeleton. This approach relies on the generation of a nucleophilic center that subsequently attacks an intramolecular alkene, leading to the formation of the pyrrolidine (B122466) ring fused to a cyclopropane.
A notable example involves the use of vinyl cyclopropanecarboxamides as precursors. beilstein-journals.orgepa.govresearchgate.net In the presence of a strong base, such as potassium tert-butoxide (t-BuOK), these substrates undergo an intramolecular addition to yield highly substituted aza[3.1.0]bicycles. beilstein-journals.orgepa.govresearchgate.net This reaction is particularly effective for creating conformationally restricted fused bicyclic compounds. beilstein-journals.orgepa.gov The reaction proceeds under relatively harsh conditions, typically requiring high temperatures (around 110 °C) in a solvent like dimethylformamide (DMF). researchgate.net The diastereomeric ratio of the products can be influenced by the nature of the substituents on the starting material. researchgate.net For instance, a substrate with a phenyl group on the cyclopropyl (B3062369) moiety provided the product with an 81% yield. researchgate.net
| Starting Material | Base | Solvent | Temperature | Product Yield | Reference |
| Vinyl cyclopropanecarboxamides | t-BuOK | DMF | 110 °C | Good to excellent | beilstein-journals.orgepa.govresearchgate.net |
| Substrate with phenyl group on cyclopropyl moiety | t-BuOK | DMF | 110 °C | 81% | researchgate.net |
| Substrate with an electron-donating group | t-BuOK | DMF | 110 °C | 85% | researchgate.net |
Oxidative cyclization methods provide another avenue to the 3-azabicyclo[3.1.0]hexane core, often involving the formation of new carbon-carbon or carbon-nitrogen bonds under the influence of an oxidant.
One such strategy is the enantioselective one-pot synthesis from allyl carbonates and propargylamines. nih.govresearchgate.net This process involves an initial amine-catalyzed allylic substitution to form an N-allyl propargylamine (B41283) intermediate. This intermediate then undergoes an in-situ enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. nih.govresearchgate.net The use of a chiral ligand, such as (P,R,R)-i-Pr-SPRIX, is critical for achieving high enantioselectivity, with bicyclic products obtained in up to 92% yield and 90% enantiomeric excess (ee). nih.gov The reaction is proposed to proceed through acetoxypalladation of the internal alkyne, followed by intramolecular 1,2-insertion with the adjacent olefin and subsequent oxidation to a Pd(IV) species which triggers the cyclopropanation. researchgate.net
Another approach is a copper-mediated intramolecular oxidative cyclization. A facile method for constructing the 3-azabicyclo[3.1.0]hexane skeleton involves the reaction of allylamines with allenes, followed by a copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization, affording derivatives in moderate to high yields (42-85%). acs.org
Reductive amination followed by cyclization offers a concise route to the 3-azabicyclo[3.1.0]hexane system, particularly for the synthesis of enantiopure derivatives.
A prominent example is the CpIr-catalyzed reductive amination/cyclization of enantiopure cis-cyclopropane dicarbonyls. beilstein-journals.orgresearchgate.net In this two-step, one-pot process, the dicarbonyl compounds are reacted with a broad range of primary amines. The subsequent cyclization is catalyzed by a CpIr(III) complex, proceeding via an iterative aminative transfer hydrogenation to produce a diverse set of substituted 3-azabicyclo[3.1.0]hexanes with complete diastereoselectivity. nih.gov
Direct functionalization of C-H bonds has become a powerful tool in organic synthesis, and its application in the synthesis of 3-azabicyclo[3.1.0]hexanes has led to innovative and efficient routes.
An enantioselective palladium(0)-catalyzed C-H functionalization of cyclopropanes has been developed using trifluoroacetimidoyl chlorides as electrophiles. This reaction, enabled by a modular and bench-stable diazaphospholane ligand, leads to the formation of cyclic ketimine products. These intermediates are then able to react with a variety of nucleophiles in a one-pot fashion, allowing for the rapid and modular construction of heavily substituted pyrrolidines, which are key components of the 3-azabicyclo[3.1.0]hexane structure. For example, the addition of trimethylsilyl (B98337) cyanide (TMSCN) and boron trifluoride diethyl etherate (BF₃·OEt₂) to the intermediate ketimine resulted in the corresponding aminonitrile in 84% yield.
Another strategy involves the direct bridge-head C(sp³)-H borylation of the 3-azabicyclo[3.1.0]hexane core. This reaction is achieved through cooperative iridium/aluminum catalysis and proceeds under mild conditions with good yields and moderate to complete site selectivities. The use of a BINOL-based chiral aluminum catalyst can lead to the synthesis of enantioenriched alkylboronate products, which can be further diversified without loss of stereochemical information.
| C-H Functionalization Method | Catalyst/Reagents | Key Intermediate | Subsequent Reaction | Reference |
| Pd(0)-catalyzed C-H functionalization | Pd(0), diazaphospholane ligand, trifluoroacetimidoyl chlorides | Cyclic ketimine | Nucleophilic addition | |
| Bridge-head C(sp³)-H borylation | Iridium/Aluminum catalysis | Borylated 3-azabicyclo[3.1.0]hexane | Further diversification |
Multi-Component Reaction Strategies for 3-Azabicyclo[3.1.0]hexane Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules like 3-azabicyclo[3.1.0]hexane.
A notable MCR for the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.org These reactions can be performed in a multicomponent fashion where the azomethine ylide is generated in situ from the reaction of an α-amino acid and a carbonyl compound. beilstein-journals.org For instance, the reaction of ninhydrin, an α-amino acid, and a cyclopropene can afford spiro[3-azabicyclo[3.1.0]hexanes]. beilstein-journals.org A highly diastereo- and enantioselective version of this reaction has been achieved using a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex as a catalyst, yielding complex 3-azabicyclo[3.1.0]hexane derivatives with up to 99% yield and greater than 99% ee.
Another example is an electrocatalytic cascade multicomponent assembly. This method allows for the stereoselective one-pot synthesis of substituted 3-azabicyclo[3.1.0]hexane-1-carboxylate systems from an aldehyde, malononitrile, a malonate, and methanol. epa.gov
Ring Transformation and Skeletal Rearrangement Chemistry
Ring transformation and skeletal rearrangement reactions provide alternative synthetic entries to the 3-azabicyclo[3.1.0]hexane system, often by rearranging a different cyclic precursor into the desired bicyclic structure.
The conversion of existing cyclopropane derivatives is a common strategy. acs.org This can involve derivatization reactions such as C(sp³)-H bond activated alkenylation/amination tandem reactions or intramolecular aminolysis reactions. acs.org
Furthermore, the cycloisomerization of enynones mediated by aluminum halides can construct the bicyclo[3.1.0]hexane core. While this particular example leads to a carbocyclic system, the principle of skeletal rearrangement of an enyne precursor is a potential strategy for accessing the aza-analogue. The reaction proceeds through the activation of the carbonyl group by the Lewis acid, followed by the generation of a zwitterionic intermediate which then cyclizes.
Ring Opening of Aziridines and Subsequent Reactivity
The manipulation of strained aziridine (B145994) rings is a powerful tactic for building more complex amine-containing molecules. nih.gov The ring-opening of aziridines, particularly bicyclic or appropriately substituted aziridines, provides a versatile entry point to the 3-azabicyclo[3.1.0]hexane skeleton and its derivatives. This strategy typically involves the formation of an aziridine followed by an intramolecular reaction that establishes the bicyclic system.
The reactivity of aziridines can be initiated by nucleophiles or electrophiles. nih.govnih.gov In the context of forming bicyclic systems, intramolecular nucleophilic attack from a tethered group onto the aziridine ring is a common strategy. The regioselectivity of the ring-opening is a critical factor and is influenced by the substitution pattern on the aziridine and the nature of the activating group. bohrium.com For instance, N-activation of the aziridine nitrogen, often by acylation or alkylation, generates a more electrophilic aziridinium (B1262131) ion, which is highly susceptible to nucleophilic ring-opening. nih.gov
One advanced approach involves the use of bicyclic (methylene)aziridines. These intermediates can undergo regioselective ring-opening with nucleophiles, leading to densely functionalized amine structures. nih.gov While not a direct cyclization to a 3-azabicyclo[3.1.0]hexane, the subsequent functionalization of the ring-opened product can be designed to facilitate the formation of the second ring.
Another key strategy is the intramolecular cyclization of aziridine-containing olefins. This process can be initiated by treatment with N-bromosuccinimide, followed by a base-mediated elimination of HBr to yield highly strained exo-bicyclic enamines of the [3.1.0] and [4.1.0] bicyclic systems. researchgate.net Furthermore, intramolecular addition of the aziridine nitrogen to a tethered aldehyde functionality can afford the corresponding bicyclic hemiaminals. researchgate.net These methods highlight the potential for chemoselective transformations of aziridine precursors without the need for nitrogen protection and deprotection steps. researchgate.net
The table below summarizes representative ring-opening reactions of aziridines leading to bicyclic amine derivatives.
| Starting Material | Reagents | Product Type | Yield (%) | Reference |
| N-Tosyl aziridines and acrylonitriles | Base, Pd-catalyst | Tetrahydroquinoline derivatives | Excellent | mdpi.com |
| N-Tosylaziridines, 2-iodophenol, and isocyanides | Pd-catalyst | 1,4-Benzoxazepine derivatives | Moderate to Good | mdpi.com |
| Aziridine-containing olefins | N-Bromosuccinimide, Base | Bicyclic [3.1.0] and [4.1.0] enamines | Not specified | researchgate.net |
| Aziridine-containing aldehydes | - | Bicyclic [3.1.0] and [4.1.0] hemiaminals | Not specified | researchgate.net |
Rearrangement-Based Access to the Bicyclic Core
Rearrangement reactions offer an elegant and often powerful approach to constructing complex molecular architectures from simpler precursors. In the synthesis of azabicyclic systems, rearrangements can facilitate the formation of the strained bicyclic core in a single, transformative step.
An unusual but effective rearrangement has been described for the synthesis of the isomeric 2-azabicyclo[3.1.0]hexane system. This involves the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative. researchgate.net This type of transformation highlights the potential for using rearrangement logic to access the [3.1.0]bicyclic core, even if the specific heteroatom placement differs.
More directly related to the 3-azabicyclo[3.1.0]hexane system is the rhodium(II)-catalyzed reaction of silyl-protected enoldiazoacetates with nitrile oxides. nih.gov Under specific conditions, this reaction proceeds through a rearrangement mechanism to generate 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates, which are constitutional isomers of the target scaffold. nih.gov The reaction's outcome is highly dependent on the substrate, with certain nitrile oxides leading exclusively to the rearranged bicyclic product. nih.gov The proposed mechanism involves the formation of an intermediate that undergoes rearrangement to yield the stable azabicyclo[3.1.0]hexane structure. nih.gov
The following table presents examples of rearrangement reactions leading to azabicyclo[3.1.0]hexane-related structures.
| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |
| Silyl-protected enoldiazoacetate and o-nitrobenzonitrile-N-oxide | Rh2(pfb)4, NH4Cl | Methyl 3-oxo-1-(o-nitrophenyl)-2-oxa-6-azabicyclo-[3.1.0]hexane-5-carboxylate | 77-92% (for a series) | nih.gov |
| 1-Oxa-6-azaspiro[2.5]octane derivative | Not specified | 5-Substituted 2-azabicyclo[3.1.0]hexanes | Not specified | researchgate.net |
Sustainable and Green Chemistry Methodologies in 3-Azabicyclo[3.1.0]hexane Synthesis
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and employing catalytic methods. rsc.orgacs.org The synthesis of 3-azabicyclo[3.1.0]hexane and its derivatives has benefited from these advancements, with several eco-friendly methodologies being developed. bohrium.comresearchgate.net
A significant stride in green chemistry is the development of catalyst- and solvent-free reactions. For instance, the aza-addition of aziridines to obtain vicinal-diamines has been achieved under such conditions, with a proposed mechanism involving hydrogen bonding and proton transfer. rsc.org While this specific example does not directly yield the bicyclic system, the principle of avoiding catalysts and solvents is highly relevant to the sustainable synthesis of related structures.
Multi-component reactions (MCRs) in environmentally benign solvents like water represent another cornerstone of green synthesis. A novel and simple three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water has been developed for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives. acs.org This method is lauded for its eco-friendliness, excellent product yields, short reaction times, and the use of readily available starting materials. acs.org
Transition-metal-free cyclization reactions are also gaining traction. The use of calcium catalysis for the cycloisomerization of 1,6-enynes to form 3-azabicyclo[3.1.0]hexane derivatives is a notable example. bohrium.com Furthermore, photocatalytic pathways and metal-free organocatalytic processes are being explored for the synthesis of this bicyclic scaffold. mdpi.com
The development of highly efficient catalytic systems that can operate at very low loadings also contributes to greener synthesis. For example, the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be achieved with dirhodium(II) catalyst loadings as low as 0.005 mol%. researchgate.net By carefully selecting the catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo[3.1.0]hexanes can be formed with high diastereoselectivity, often without the need for chromatographic purification. researchgate.net
The following table summarizes some of the green and sustainable methodologies applied to the synthesis of azabicyclo[3.1.0]hexane derivatives.
| Reaction Type | Key Features | Product Class | Reference |
| Nucleophilic ring opening of aziridines | Catalyst- and solvent-free | Vicinal-diamines | rsc.org |
| Three-component reaction | Use of water as solvent, catalyst-free | 1-Azabicyclo[3.1.0]hexane-3-enes | acs.org |
| Cycloisomerization | Transition-metal-free (Calcium-catalyzed) | 3-Azabicyclo[3.1.0]hexane derivatives | bohrium.com |
| Cyclopropanation | Low catalyst loading (0.005 mol% Rh(II)) | exo- or endo-3-Azabicyclo[3.1.0]hexanes | researchgate.net |
| [3+2] Annulation | Catalyst-free, green solvent (2-MeTHF) | Heterocyclic nucleosides with azabicyclo[3.1.0]hexane framework | researchgate.net |
Mechanistic Elucidation and Stereochemical Control in 3 Azabicyclo 3.1.0 Hexane Chemistry
Investigation of Reaction Mechanisms and Reactive Intermediates
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives often proceeds through complex reaction mechanisms involving various reactive intermediates. A common and effective strategy is the [3+2] cycloaddition reaction. rsc.orgscispace.com This method typically involves the reaction of maleimides with sources of a two-atom component, such as N-tosylhydrazones or in situ generated diazo compounds. For instance, the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones provides a practical route to these bicyclic compounds. rsc.org
Another prominent mechanistic pathway involves the intramolecular cyclopropanation of allylic amines. Copper-catalyzed reactions of allylamines with allenes proceed via a Michael addition followed by an intramolecular oxidative radical cyclization, yielding 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields. researchgate.net Similarly, rhodium-catalyzed intramolecular alkene cyclopropanation offers a rapid route to this scaffold. researchgate.net
The formation of fluorinated 3-azabicyclo[3.1.0]hexanes introduces unique mechanistic considerations. One approach involves the photochemical decomposition of CHF2-pyrazolines, which are generated from the cycloaddition of in situ generated difluorodiazoethane with maleimides. rsc.orgscispace.comnih.gov The proposed mechanism suggests that photolysis leads to the extrusion of nitrogen gas from the pyrazoline, forming a 1,3-biradical intermediate that subsequently recombines to form the cyclopropane (B1198618) ring. rsc.org This process can yield both trans and cis diastereomers. nih.gov
Furthermore, the reaction of gem-difluorocyclopropenes with azomethine ylides through a dipolar cycloaddition presents another pathway to fluorinated derivatives. researchgate.net Computational studies, specifically DFT calculations, have been employed to elucidate the mechanism of such cycloadditions. These studies indicate that the reaction is controlled by the HOMO of the cyclopropene (B1174273) and the LUMO of the ylide. nih.govbeilstein-journals.org The transition-state energies calculated are consistent with the experimentally observed stereoselectivity. beilstein-journals.org
Palladium-catalyzed C-H functionalization has also emerged as a powerful tool. An enantioselective route to perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes utilizes a Pd(0)-catalyzed cyclopropane C-H functionalization with trifluoroacetimidoyl chlorides as electrophiles. acs.org The resulting chiral ketimine intermediate can then react with various nucleophiles in a one-pot process. acs.org
| Reaction Type | Key Intermediates | Catalyst/Reagent | Key Features |
| [3+2] Cycloaddition | Diazo compounds, Ylides | Palladium, Copper | High diastereoselectivity |
| Intramolecular Cyclopropanation | Radical species, Carbenoids | Copper, Rhodium | Efficient ring formation |
| Photochemical Decomposition | 1,3-Biradical | UV light | Access to fluorinated derivatives |
| C-H Functionalization | Chiral ketimine | Palladium | Enantioselective, modular |
Diastereoselective and Enantioselective Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
The biological activity of 3-azabicyclo[3.1.0]hexane derivatives is often dependent on their stereochemistry. Consequently, the development of diastereoselective and enantioselective synthetic methods is of paramount importance.
Asymmetric Catalysis for Chiral 3-Azabicyclo[3.1.0]hexanes
A variety of catalytic systems have been developed to achieve high levels of stereocontrol in the synthesis of chiral 3-azabicyclo[3.1.0]hexanes.
One successful approach involves a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. nih.govresearchgate.net This method allows for the construction of chiral 3-azabicyclo[3.1.0]hexanes with excellent regio- and enantioselectivities, forming three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters in a single operation. researchgate.netnih.govresearchgate.net
Copper(I)-catalyzed asymmetric [3+2] cycloaddition reactions have also proven effective for synthesizing chiral bicyclic 3-azabicyclo[3.1.0]hexanes. researchgate.net The use of chiral ligands, such as Ph-Phosferrox, in conjunction with a copper catalyst, enables the asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes. beilstein-journals.org
Dirhodium(II) catalysts have been instrumental in achieving stereoselective cyclopropanation. By employing chiral bowl-shaped dirhodium(II) catalysts, the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be directed to favor either the exo or endo isomer with high diastereoselectivity. nih.govacs.org This method is effective even at very low catalyst loadings. nih.govacs.org
An enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has been developed using a combination of organocatalysis and palladium catalysis. researchgate.netdoi.org An amine catalyst promotes the initial allylic substitution to form an N-allyl propargylamine (B41283) intermediate, which then undergoes an enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. The chiral spiro bis(isoxazoline) ligand (SPRIX) is crucial for achieving high enantioselectivity in the cyclization step. doi.org
Furthermore, a two-step protocol involving a CpxRhIII-catalyzed C-H activation and a Cp*IrIII-catalyzed transfer hydrogenation provides flexible and selective access to substituted 3-azabicyclo[3.1.0]hexanes. researchgate.netacs.org A tailored CpxRhIII catalyst facilitates the alkenyl C-H functionalization of N-enoxysuccinimides to form disubstituted cis-cyclopropanes with high enantio- and diastereoselectivity. acs.org
| Catalytic System | Chiral Ligand/Catalyst | Reaction Type | Stereochemical Outcome |
| Palladium | (P,R,R)-i-Pr-SPRIX | Oxidative Cyclization | High enantioselectivity (up to 90% ee) |
| Copper(I) | Ph-Phosferrox | [3+2] Cycloaddition | Asymmetric synthesis |
| Dirhodium(II) | Chiral bowl-shaped catalysts | Cyclopropanation | High diastereoselectivity (exo or endo) |
| Rhodium(III)/Iridium(III) | CpxRhIII, Cp*IrIII | C-H Activation/Transfer Hydrogenation | High enantio- and diastereoselectivity |
Optical Resolution Techniques for Enantiomeric Separation
In addition to asymmetric synthesis, optical resolution provides a means to separate enantiomers of 3-azabicyclo[3.1.0]hexane derivatives. Conventional methods such as chiral high-performance liquid chromatography (HPLC) can be employed for the separation of racemic mixtures. google.com
Another classical approach is the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties. researchgate.netgoogle.com For example, the resolution of amines can be achieved by derivatization with chiral acyl halides or isocyanates. google.com While effective, these methods can sometimes be expensive. google.com
Conformational Analysis of the 3-Azabicyclo[3.1.0]hexane Ring System
The three-dimensional structure of the 3-azabicyclo[3.1.0]hexane ring system is crucial for its interaction with biological targets. Conformational analysis has been carried out using a combination of experimental techniques, primarily NMR spectroscopy, and computational methods. acs.orgrsc.orgrsc.org
Studies have shown that the bicyclo[3.1.0]hexane system generally adopts a flattened boat conformation. acs.org For derivatives of 3-azabicyclo[3.1.0]hexane, both boat and chair conformations of the five-membered ring are possible. The preferred conformation is influenced by the nature and stereochemistry of the substituents.
For instance, 1H NMR spectroscopic studies have established that endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivatives exist in a chair conformation. rsc.orgrsc.org This was further confirmed by X-ray crystallography. rsc.orgrsc.org In contrast, the corresponding diastereomers and N-demethylated compounds were found to favor a boat conformation. rsc.orgrsc.org
Computational studies, including semiempirical (MNDOC) and ab initio (HF/6-31G*) calculations, have been used to determine the correlation between dihedral angles and the degree of ring puckering, providing further insight into the conformational preferences of the parent 3-azabicyclo[3.1.0]hexane system. rsc.orgrsc.org
Impact of Substituents on Reactivity and Stereoselectivity (e.g., Fluorination)
Substituents on the 3-azabicyclo[3.1.0]hexane core can significantly influence the reactivity and stereoselectivity of its formation and subsequent reactions.
The electronic properties of substituents on cyclopropene precursors have a major impact on the reactivity in [3+2] cycloaddition reactions with azomethine ylides. nih.govbeilstein-journals.orgbeilstein-archives.org Cyclopropenes bearing electron-withdrawing groups are less nucleophilic and thus less reactive towards azomethine ylides compared to those with electron-donating or alkyl substituents. nih.govbeilstein-archives.org
Fluorination is a key strategy in medicinal chemistry to modulate the properties of drug candidates. researchgate.net The introduction of fluorine atoms or fluorinated groups, such as difluoromethyl (CHF2), into the 3-azabicyclo[3.1.0]hexane scaffold can affect its physicochemical properties, including lipophilicity and metabolic stability. rsc.orgscispace.com
The synthesis of fluorinated derivatives often requires specific methodologies. For example, the photochemical decomposition of CHF2-pyrazolines is an effective method for introducing a difluoromethyl group at the 6-position. rsc.orgscispace.comnih.gov This reaction can produce both trans and cis diastereomers, and the diastereomeric ratio can be influenced by the substituents on the maleimide (B117702) precursor. nih.gov For instance, N-aryl substituted maleimides tend to give higher diastereoselectivity in favor of the trans isomer compared to N-alkyl substituted ones. nih.gov Subsequent reduction of the dicarbonyl groups in these fluorinated adducts can be achieved with reagents like LiAlH4 without cleavage of the cyclopropane ring. rsc.orgnih.gov
Synthetic Utility and Functional Applications of 3 Azabicyclo 3.1.0 Hexane Scaffolds
Design and Synthesis of Conformationally Restricted 3-Azabicyclo[3.1.0]hexane Derivatives
The synthesis of conformationally restricted 3-azabicyclo[3.1.0]hexane derivatives has been approached through various innovative strategies, enabling access to a wide range of substituted scaffolds. These methods often focus on controlling stereochemistry and introducing diverse functionalities.
One prominent method involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides . This approach provides access to highly substituted aza[3.1.0]bicycles. For instance, the treatment of vinyl cyclopropanecarboxamides with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) can yield the desired bicyclic products. The efficiency of this reaction can be enhanced by the addition of 18-crown-6 (B118740) ether, which facilitates the complete consumption of the starting material. mdpi.com
Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides is another effective strategy for constructing these conformationally restricted bicyclic systems. This method proceeds under mild conditions and tolerates a variety of functional groups on the aryl substituents. mdpi.com
Photochemical decomposition of pyrazolines offers a practical route to difluoromethyl-substituted 3-azabicyclo[3.1.0]hexane derivatives. This process involves the in situ generation of a difluoromethyl-containing diazo species, which then reacts with a maleimide (B117702) derivative to form a pyrazoline intermediate. Subsequent photochemical irradiation leads to the extrusion of nitrogen and the formation of the desired bicyclic product. rsc.orgnih.govscispace.com
Furthermore, enantioselective synthetic routes have been developed to produce chiral 3-azabicyclo[3.1.0]hexane derivatives. One such approach is the one-pot synthesis from allyl carbonates and propargyl amines, which involves an amine-catalyzed allylic substitution followed by an enantioselective palladium-catalyzed oxidative cyclization. The use of a chiral SPRIX ligand is crucial for achieving high enantioselectivity. doi.org Another enantioselective method is the copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes, employing a chiral Ph-Phosferrox complex. beilstein-journals.org Additionally, a Cp*Ir-catalyzed reductive amination/cyclization of enantiopure cis-cyclopropane dicarbonyls provides another concise enantioselective pathway. beilstein-journals.org
A selection of synthetic methods for conformationally restricted 3-azabicyclo[3.1.0]hexane derivatives is summarized in the table below.
| Starting Materials | Reaction Type | Catalyst/Reagent | Product Type | Yield (%) | Reference(s) |
| Vinyl cyclopropanecarboxamides | Base-promoted intramolecular addition | t-BuOK, 18-crown-6 | Substituted 3-azabicyclo[3.1.0]hexan-2-ones | up to 82% | mdpi.com |
| Maleimides, CF₂H(CH₃)CHN₂ (in situ) | Photochemical decomposition of pyrazoline | High-pressure mercury lamp | CHF₂-substituted 3-azabicyclo[3.1.0]hexane-2,4-diones | up to 51% (total) | rsc.orgnih.gov |
| Allyl carbonates, Propargyl amines | Enantioselective one-pot synthesis | Pd(II)/Pd(IV), (P,R,R)-i-Pr-SPRIX | Chiral 3-azabicyclo[3.1.0]hexanes | up to 92% | doi.org |
| Cyclopropenes, Azomethine ylides | Asymmetric 1,3-dipolar cycloaddition | Cu-(CH₃CN)₄BF₄/Ph-Phosferrox | Chiral 3-azabicyclo[3.1.0]hexanes | up to 99% | beilstein-journals.org |
Role as Key Intermediates in Complex Organic Synthesis
The 3-azabicyclo[3.1.0]hexane scaffold is a cornerstone in the architecture of several complex and biologically significant molecules. Its rigid, three-dimensional structure is a key feature in a number of natural products with potent antitumor properties.
Total Synthesis of Related Natural Products
The 3-azabicyclo[3.1.0]hexane core is a fundamental structural component of several potent antitumor antibiotics, including Duocarmycin SA , Yatakemycin , and CC-1065 . mdpi.com The synthesis of these complex natural products often involves the construction of the 3-azabicyclo[3.1.0]hexane moiety as a crucial step.
For instance, the total synthesis of (+)-cycloclavine, a pentacyclic natural product, features the construction of a unique 3-azabicyclo[3.1.0]hexane motif. A key step in this synthesis is a rhodium-catalyzed cyclopropanation of a diazo-derived carbenoid. rsc.org While these syntheses construct the core of the natural product, the direct use of a pre-synthesized 3-methyl-3-azabicyclo[3.1.0]hexane as a building block is not always the primary strategy. Instead, the bicyclic system is often assembled during the synthetic sequence.
Strategies for constructing the 3-azabicyclo[3.1.0]hexane ring system within a total synthesis include:
Intramolecular cyclopropanation of unsaturated 5-membered N-heterocycles.
Intramolecular C-N bond formation from a cyclopropane-tethered precursor. acs.org
Base-induced intramolecular spirocyclization of an appropriate precursor. mdpi.com
These approaches highlight the versatility and importance of forming the 3-azabicyclo[3.1.0]hexane scaffold to achieve the final complex natural product.
Construction of Spiro-Fused and Fused Polycyclic Systems
The 3-azabicyclo[3.1.0]hexane scaffold serves as a versatile building block for the synthesis of more complex spiro-fused and fused polycyclic systems. These intricate molecular architectures are of significant interest due to their potential biological activities.
A powerful method for constructing such systems is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes . This reaction allows for the diastereoselective synthesis of a wide range of spiro[3-azabicyclo[3.1.0]hexanes]. beilstein-journals.orgspbu.ru For example, the reaction of a stable azomethine ylide, the protonated form of Ruhemann's Purple, with various 3-substituted and 3,3-disubstituted cyclopropenes affords bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields and with high diastereofacial selectivity. beilstein-journals.orgnih.gov
This strategy has been successfully applied to create spiro-fused systems containing other biologically relevant moieties, such as oxindoles. Novel heterocyclic compounds featuring a 3-spiro[3-azabicyclo[3.1.0]hexane]oxindole framework have been synthesized and evaluated for their potential as antitumor agents. mdpi.com The synthesis of these compounds is achieved through a 1,3-dipolar cycloaddition of an appropriately substituted cyclopropene (B1174273) to an azomethine ylide generated in situ from isatin (B1672199) and a corresponding α-amino acid. mdpi.com
The diastereoselective synthesis of these complex spiro compounds can often be achieved with high control, leading to the formation of a single diastereomer. beilstein-journals.orgnih.govrsc.org
Chemical Derivatization and Functional Group Incorporation
The functionalization of the 3-azabicyclo[3.1.0]hexane scaffold is crucial for modulating its physicochemical properties and biological activity. Various synthetic strategies have been developed to introduce diverse functional groups, including heteroaryl moieties and fluorine atoms.
Strategies for Introduction of Heteroaryl Moieties (e.g., 1-heteroaryl-3-azabicyclo[3.1.0]hexanes)
The introduction of heteroaryl groups, particularly at the 1-position of the 3-azabicyclo[3.1.0]hexane ring system, is of significant interest for pharmaceutical applications. An expedient and modular approach to synthesize these derivatives is through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . mdpi.com
This method utilizes tertiary trifluoroborate salts of 3-azabicyclo[3.1.0]hexane as coupling partners with a broad range of aryl and heteroaryl bromides and chlorides. The reaction is typically carried out using a palladium catalyst, such as CataCXium A-Pd-G3, in the presence of a base like cesium carbonate in a toluene/water solvent system. This protocol has been shown to be effective for the synthesis of numerous 1-heteroaryl-3-azabicyclo[3.1.0]hexane derivatives with good to excellent yields. mdpi.comresearchgate.net
In addition to the Suzuki-Miyaura coupling, the Chan-Evans-Lam coupling reaction of tertiary trifluoroborates provides a pathway for the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes that contain C-tertiary arylamines at the ring juncture. acs.orgnih.gov
| Coupling Partners | Reaction Type | Catalyst/Reagents | Product | Yield (%) | Reference(s) |
| Tertiary trifluoroborate salts, Aryl/Heteroaryl halides | Suzuki-Miyaura Coupling | CataCXium A-Pd-G3, Cs₂CO₃ | 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes | Good to Excellent | mdpi.comresearchgate.net |
| Tertiary trifluoroborates, Heteroaryl amines | Chan-Evans-Lam Coupling | Copper-based catalyst | 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes | - | acs.orgnih.gov |
Incorporation of Fluorine Atoms and Difluoromethyl Groups
The incorporation of fluorine into organic molecules can significantly influence their metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of fluorinated 3-azabicyclo[3.1.0]hexane derivatives is an active area of research.
A practical method for the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes involves the photochemical decomposition of CHF₂-substituted pyrazolines . rsc.orgnih.gov This method starts with commercially available maleimides and in situ generated difluoromethyl diazomethane. The resulting pyrazoline intermediate is then irradiated with a high-pressure mercury lamp to yield the desired difluoromethylated 3-azabicyclo[3.1.0]hexane-2,4-diones. rsc.orgrsc.org This protocol is advantageous due to its operational simplicity, mild reaction conditions, and tolerance of various functional groups, providing the products in moderate to excellent yields. rsc.orgnih.gov The resulting dione (B5365651) can be further reduced, for example with lithium aluminum hydride (LiAlH₄), to afford the corresponding difluoromethylated 3-azabicyclo[3.1.0]hexane. rsc.orgrsc.org
Furthermore, an enantioselective C-H functionalization route has been developed for accessing perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. This approach utilizes a palladium-catalyzed C-H functionalization with trifluoroacetimidoyl chlorides as electrophilic partners, enabled by a modular and bench-stable diazaphospholane ligand. acs.org
Application in Chemical Biology as Mechanistic Probes
The rigid, bicyclic structure of the 3-azabicyclo[3.1.0]hexane scaffold is a valuable tool in chemical biology for probing the complex interactions between ligands and their biological targets. This conformational rigidity reduces the entropic penalty upon binding and allows for a more precise exploration of the topographically complex binding pockets of receptors and enzymes. By locking the pharmacophoric elements in a defined spatial arrangement, derivatives of this scaffold, including this compound, serve as powerful mechanistic probes to elucidate the structural requirements for molecular recognition and inhibition.
Investigation of Molecular Recognition and Ligand Binding Mechanisms (e.g., Histamine (B1213489) Receptors, Opioid Receptors)
The constrained nature of the 3-azabicyclo[3.1.0]hexane framework makes it an ideal template for designing ligands to probe receptor-binding conformations. The introduction of substituents, such as a methyl group at the 3-position, can provide critical insights into the steric and electronic requirements of receptor pockets.
Histamine Receptors
The 3-azabicyclo[3.1.0]hexane core has been incorporated into ligands designed as antagonists for the histamine-3 (H3) receptor. google.comgoogle.com The rigid cyclopropane (B1198618) fusion conformationally restricts the molecule, which is a key strategy for improving specific binding to the H3 receptor. researchgate.net This structural constraint helps to mimic the bioactive conformation of histamine at this specific receptor subtype, thereby enabling a detailed investigation of the receptor's binding site architecture. While many developed antagonists are complex molecules, the fundamental bicyclic core is crucial for orienting the necessary pharmacophores. google.com Studies on conformationally restricted analogues of histamine have demonstrated that the cis-cyclopropane structure is particularly effective for achieving high-affinity binding, highlighting the importance of a "folded" conformation for H3 receptor recognition. researchgate.net
Opioid Receptors
The 3-azabicyclo[3.1.0]hexane scaffold has proven to be a particularly insightful probe for opioid receptors. mdpi.com Research into novel achiral μ-opioid receptor antagonists identified this core as a promising new class of opioid ligands. nih.govnih.gov A significant finding was the "magic methyl" effect, where the addition of a single methyl group to the scaffold resulted in a remarkable 35-fold improvement in binding affinity. nih.gov This highlights the utility of the scaffold in mapping the steric tolerance of the receptor's binding pocket.
Further studies have explored structurally rigid analogues of known opioid receptor antagonists by incorporating the 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane system. nih.govacs.org These investigations aimed to understand the active conformation of N-substituted piperidine-based antagonists. By locking the 3-hydroxyphenyl group in a specific orientation, these rigid analogues provided crucial information about the optimal geometry for receptor interaction. For instance, comparing a 1,6-dimethyl-3-azabicyclo[3.1.0]hexane derivative with its 1-desmethyl analogue revealed that the methyl group equivalent to the 3-methyl in the original piperidine (B6355638) class may not be essential for pure antagonist properties, suggesting specific sub-pockets within the receptor can be selectively probed. nih.gov
| Compound | Target Receptor | Binding Affinity (Ke, nM) | Reference |
|---|---|---|---|
| 1-desmethyl-6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane derivative (Compound 9) | μ (mu) | 0.48 | nih.gov |
| 1-desmethyl-6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane derivative (Compound 9) | δ (delta) | 8.6 | nih.gov |
| 1-desmethyl-6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane derivative (Compound 9) | κ (kappa) | 2.9 | nih.gov |
Mechanistic Studies of Enzyme-Inhibitor Interactions (e.g., Histone Deacetylase Inhibitors)
The 3-azabicyclo[3.1.0]hexane scaffold is also employed in the design of enzyme inhibitors, where its rigid structure can probe the active site and elucidate binding mechanisms. beilstein-journals.orgbeilstein-archives.orgnih.gov
Histone Deacetylase (HDAC) Inhibitors
Computational Chemistry and Theoretical Characterization of 3 Azabicyclo 3.1.0 Hexane Systems
Quantum Chemical Calculations for Mechanistic Insights and Energetics (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the mechanisms and energetics of reactions involving the 3-azabicyclo[3.1.0]hexane scaffold. These studies provide a quantitative picture of transition states and intermediates, clarifying reaction pathways and predicting product distributions.
A significant area of investigation has been the 1,3-dipolar cycloaddition reactions of cyclopropenes with azomethine ylides to form bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-journals.orgnih.gov DFT calculations at the M11/cc-pVDZ level of theory have been employed to study the mechanism of these reactions in detail. beilstein-journals.orgnih.govbeilstein-archives.org These computational studies have successfully elucidated the stereoselectivity of the cycloaddition. For instance, the transition-state energies calculated for the reaction of 3-methyl-3-phenylcyclopropene (B8295009) with the protonated form of Ruhemann's purple (an azomethine ylide) are in full agreement with the experimentally observed stereoselectivity. beilstein-journals.orgnih.gov
Ab-initio calculations have also been used to explain the observed cis selectivity in the initial step of the synthesis of certain 3-azabicyclo[3.1.0]hexane-2-carboxylic acid stereoisomers. researchgate.net Furthermore, a combination of MNDOC semiempirical calculations and Hartree-Fock (HF/6–31G*) calculations has been used to determine the correlation between dihedral angles and the ring buckle of the parent 3-azabicyclo[3.1.0]hexane system, providing fundamental structural information. rsc.org
Molecular Modeling for Conformational Analysis and Stereochemical Predictions
The rigid, bicyclic structure of the 3-azabicyclo[3.1.0]hexane core leads to distinct conformational preferences that are crucial for its application, particularly in medicinal chemistry and peptide science. Molecular modeling, in conjunction with experimental techniques like NMR spectroscopy and X-ray crystallography, is essential for determining the three-dimensional structure of these molecules.
Studies on proline-templated amino acids based on the 3-azabicyclo[3.1.0]hexane system have shown that these molecules adopt a flattened boat conformation. acs.org Molecular modeling, supported by NOE data and coupling constants, has been used to predict the dihedral angles for oligomeric residues, providing insight into their secondary structure. acs.org
Predicted Dihedral Angles for Oligomeric 3-Azabicyclo[3.1.0]hexane Residues
| Dihedral Angle | Predicted Value |
|---|---|
| φ | ~ -70° |
| ψ | ~ 131° |
| χ1 | ~ -57° |
| χ2 | ~ -158° |
Data from The Journal of Organic Chemistry. acs.org
The conformation of the 3-azabicyclo[3.1.0]hexane ring is sensitive to the substitution pattern. For example, ¹H NMR spectroscopic studies established a chair conformation for endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. rsc.org In contrast, the corresponding diastereomers and N-demethyl-endo-morpholino compounds were found to favor a boat conformation. rsc.org
Furthermore, computational methods are used to assign the absolute configuration of chiral 3-azabicyclo[3.1.0]hexane derivatives. The absolute configuration of optical isomers can be determined by comparing experimental vibrational circular dichroism (VCD) and optical rotation (OR) data with spectra predicted by ab initio calculations. google.com
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org FMO analysis has been successfully applied to understand the reactivity of the 3-azabicyclo[3.1.0]hexane system, particularly in cycloaddition reactions. beilstein-journals.orgnih.gov
In the 1,3-dipolar cycloaddition of cyclopropenes to an azomethine ylide to form 3-azabicyclo[3.1.0]hexane derivatives, FMO theory helps to predict the reaction's feasibility and control. beilstein-journals.orgnih.gov By comparing the global electrophilicity indexes of the reactants, it was determined that these reactions follow an inverse electron demand (IED) pathway. beilstein-journals.org This means the primary interaction is between the LUMO of the azomethine ylide and the HOMO of the cyclopropene (B1174273). beilstein-journals.orgnih.gov Consequently, the nucleophilicity of the cyclopropene substrate is a major factor influencing its reactivity towards the 1,3-dipole. beilstein-journals.org
A detailed analysis of the FMO energies, electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) for the azomethine ylide and various cyclopropene substrates provides a quantitative basis for these predictions. beilstein-journals.orgnih.gov
FMO Energies and Reactivity Descriptors for Cycloaddition Reactants
| Compound | HOMO (eV) | LUMO (eV) | μ (eV) | η (eV) | ω (eV) |
|---|---|---|---|---|---|
| Protonated Ruhemann's Purple (PRP) | -10.04 | -5.74 | -7.89 | 4.30 | 7.26 |
| 3,3-Dimethylcyclopropene | -10.51 | 1.84 | -4.33 | 12.35 | 0.76 |
| 3-Ethyl-3-methylcyclopropene | -10.42 | 1.82 | -4.30 | 12.24 | 0.75 |
| 3-Methyl-3-phenylcyclopropene | -9.60 | 0.49 | -4.55 | 10.09 | 1.03 |
Data computed using HF/6-311g single point calculation on M11/cc-pVDZ optimized geometries. beilstein-journals.orgnih.gov
This FMO-based analysis correctly predicts that the cycloaddition is controlled by the HOMO of the cyclopropene and the LUMO of the ylide, providing a powerful predictive tool for designing new synthetic routes to functionalized 3-azabicyclo[3.1.0]hexane systems. beilstein-journals.orgnih.gov
Future Directions and Emerging Research Avenues in 3 Azabicyclo 3.1.0 Hexane Chemistry
Development of Novel and Highly Efficient Catalytic Systems
The synthesis of the 3-azabicyclo[3.1.0]hexane framework has seen significant progress through the development of diverse catalytic systems, moving towards greater efficiency, selectivity, and broader substrate scope. bohrium.comnih.gov Research has spanned a range of transition metals, including copper, rhodium, palladium, silver, and gold, as well as metal-free approaches. bohrium.comresearchgate.net
A primary strategy involves the intramolecular cyclopropanation, where catalysts facilitate the formation of the strained bicyclic system. Copper-catalyzed systems, for instance, have been used in the intramolecular oxidative cyclization of allylamines with allenes. researchgate.net Similarly, silver(I) catalysts have enabled the oxidative cyclopropanation of heteroatom-tethered 1,6-enynes, allowing for the formation of multiple chemical bonds in a single, atom-economical step. researchgate.net
Rhodium catalysts have proven particularly effective. Recent studies demonstrate that dirhodium(II) catalysts can achieve high turnover numbers in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings (as low as 0.005 mol %). acs.org By carefully selecting the rhodium catalyst and subsequent hydrolysis conditions, either the exo- or endo- diastereomer of the product can be selectively formed on a gram scale without the need for chromatographic purification. acs.org Palladium catalysis has also been successfully employed for the cyclopropanation of maleimides using N-tosylhydrazones, providing a practical route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities. rsc.org
Beyond transition metals, metal-free catalytic systems are emerging as a more sustainable alternative. bohrium.com These methods include iodine-mediated domino reactions starting from N-allyl enamines and photoinduced oxidative cyclopropanations. bohrium.com
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Dirhodium(II) Complexes (e.g., Rh₂(S-TPPTTL)₄) | Intramolecular Cyclopropanation | Effective at very low catalyst loadings (0.005 mol%); high diastereoselectivity for exo/endo isomers. | acs.org |
| Palladium(0) Complexes | Cyclopropanation with N-tosylhydrazones | Applicable to internal alkenes (maleimides); provides high yields and diastereoselectivities on a gram scale. | rsc.org |
| Silver(I) Salts | Oxidative Cyclopropanation of 1,6-enynes | Atom-economical, one-step formation of multiple bonds under air; free of external oxidants. | researchgate.net |
| Copper Complexes | Michael Addition / Intramolecular Cyclization | Facile construction from allylamines and allenes; affords biologically active derivatives in moderate to high yields. | researchgate.net |
Exploration of Unprecedented Reactivity Pathways and Transformations
Concurrent with catalyst development is the exploration of novel chemical reactions that provide access to unique and complex derivatives of the 3-azabicyclo[3.1.0]hexane scaffold. A significant area of research is the use of 1,3-dipolar cycloaddition reactions. beilstein-journals.orgnih.gov A reliable method has been developed using the stable azomethine ylide derived from Ruhemann's purple, which reacts with various cyclopropenes to afford bis-spirocyclic 3-azabicyclo[3.1.0]hexane adducts in moderate to good yields with high diastereoselectivity. beilstein-journals.orgnih.govbeilstein-archives.org This strategy has proven effective even for trapping unstable 1,2-disubstituted cyclopropenes under mild conditions. beilstein-journals.org
Another innovative approach involves the direct functionalization of the bicyclic core. Researchers have reported an unprecedented direct bridge-head C(sp³)–H borylation via cooperative iridium/aluminum catalysis. researchgate.net This reaction proceeds under mild conditions and allows for the introduction of a boronate group with high site selectivity, which can then be used for further diversification of the scaffold. researchgate.net
Domino reactions, which form multiple bonds in a single synthetic operation, represent another efficient pathway. bohrium.com An iodine-mediated domino reaction of N-allyl enamines has been developed, and copper-mediated tandem processes involving Michael addition followed by intramolecular cyclization are also effective. bohrium.comresearchgate.net These multi-step, one-pot transformations enhance synthetic efficiency and open avenues to structurally diverse molecules that would be challenging to access through traditional stepwise synthesis. mdpi.com
Integration with Advanced Synthetic Technologies (e.g., Continuous Flow Synthesis, Automation)
The integration of modern technologies is streamlining the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, enabling better control, scalability, and efficiency. Continuous flow synthesis, in particular, offers significant advantages over traditional batch processing. acs.orgmdpi.com While a direct continuous flow synthesis for 3-Methyl-3-azabicyclo[3.1.0]hexane is not yet widely reported, the technology has been successfully applied to analogous systems. For example, a continuous UV-light photoflow reactor was used to synthesize 6-allyl-6-azabicyclo[3.1.0]hex-3-en-2-ol from a 1-allylpyridinium salt, achieving a productivity of 129 mg per hour and demonstrating the potential for continuous production. mdpi.com
Flow chemistry is also beneficial for handling hazardous or unstable intermediates. The generation of diazo compounds, which are key precursors in many rhodium-catalyzed cyclopropanation reactions to form the azabicyclo[3.1.0]hexane core, has seen great advances using in-flow generation, improving safety and process control. acs.org Furthermore, techniques such as microwave heating have been used to accelerate reaction times for derivatization steps, such as in Pd-catalyzed C–H arylation, reducing process times to under an hour. researchgate.net The development of these intensified processes is crucial for the practical, large-scale synthesis of these valuable pharmaceutical intermediates. acs.org
Rational Design of Novel Scaffolds with Enhanced Chemical Utility
The 3-azabicyclo[3.1.0]hexane framework serves as a "privileged structure," a concept used in medicinal chemistry to describe molecular scaffolds that are capable of binding to multiple biological targets. unife.it This has prompted the rational design of novel analogues with finely tuned properties for specific applications, particularly in drug discovery.
A key strategy involves using the rigid bicyclic system as a conformationally constrained analogue of biologically relevant molecules. acs.org For instance, bicyclo[3.1.0]hexane-based structures have been designed to mimic the bioactive conformation of glutamic acid, leading to potent and selective agonists for metabotropic glutamate (B1630785) receptors. acs.org This approach reduces the conformational flexibility of a molecule, which can lead to increased potency and selectivity for its biological target.
Another area of rational design is in fragment-based drug discovery (FBDD). researchgate.net Researchers have synthesized libraries of 6-arylated 3-azabicyclo[3.1.0]hexanes that comply with the "rule-of-three," a set of guidelines for the physicochemical properties of molecular fragments. researchgate.net These fragment libraries provide starting points for the development of new therapeutic agents. By systematically modifying the core scaffold, chemists can explore the chemical space around this privileged structure to identify new drug candidates. unife.it
| Designed Scaffold/Analogue | Design Principle | Intended Application/Target | Reference |
|---|---|---|---|
| 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid | Conformationally constrained analogue of glutamic acid. | Group 2 metabotropic glutamate receptor (mGluR) agonist. | acs.org |
| 6-Arylated 3-azabicyclo[3.1.0]hexanes | Fragment-Based Drug Discovery (FBDD); compliance with "rule-of-three". | Building blocks for constructing larger, more potent drug candidates. | researchgate.net |
| Spiro[3-azabicyclo[3.1.0]hexanes] | Creation of novel 3D chemical space from a privileged core. | Exploration of new biological activities, including potential opioid receptor antagonists. | beilstein-journals.org |
| 3,4-Methanoprolines | Rigid peptide mimetics. | Conformationally rigid analogues for peptide-based drug design. | unife.it |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-methyl-3-azabicyclo[3.1.0]hexane derivatives?
- Methodology : The synthesis typically involves transition-metal-catalyzed cyclopropanation or cyclization. For example:
- Palladium-catalyzed cyclopropanation : N-Tosylhydrazones react with internal alkenes to yield bicyclic derivatives with high diastereoselectivity (e.g., 75–92% yields) .
- Bismuth triflate (Bi(OTf)₃)-catalyzed alkynylcyclopropanation : Propargyl alcohols undergo intramolecular cyclization with olefins to form alkynyl-substituted derivatives under mild conditions (e.g., room temperature, 5 mol% catalyst loading) .
Q. How is the stereochemistry of this compound derivatives resolved experimentally?
- Techniques :
- X-ray crystallography : Absolute configurations (e.g., 1R,5S in bicifadine) are determined via single-crystal analysis .
- NMR spectroscopy : Coupling constants (e.g., J values for cyclopropane protons) and NOE correlations confirm relative stereochemistry and conformational preferences (e.g., flattened boat vs. chair) .
Advanced Research Questions
Q. How does the diastereoselectivity of this compound synthesis vary under different catalytic systems?
- Catalyst-Dependent Outcomes :
- Palladium catalysts : Favor endo-selectivity in cyclopropanation due to steric control during transition-state formation .
- Bismuth triflate : Promotes exo-selectivity in alkynylcyclopropanation via propargyl carbene intermediates, achieving >95% diastereomeric excess in some cases .
Q. What structural features of this compound enable its interaction with the 30S ribosomal subunit in antibiotics like KBP-7072?
- Key Interactions :
- The this compound side-chain in KBP-7072 sterically blocks aminoacyl-tRNA accommodation in the 30S subunit, a mechanism distinct from tigecycline .
- X-ray crystallography (2.4 Å resolution) revealed hydrogen bonding between the bicyclic nitrogen and ribosomal RNA residues (e.g., A1493) .
- Design Implications : Modifying the methyl group or cyclopropane ring geometry could enhance binding specificity .
Q. How do conformational dynamics of the bicyclo[3.1.0]hexane scaffold influence biological activity?
- Case Studies :
- Analgesic activity : The boat conformation of bicifadine optimizes fit into non-opioid receptor pockets, as shown by molecular docking .
- Antibiotic resistance : Rigidified conformations (e.g., oxabicyclo derivatives) reduce off-target binding, improving potency against resistant bacterial strains .
- Experimental Tools : Molecular dynamics simulations and NOE-restrained energy minimization are critical for correlating conformation with activity .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
